2-Chloro-5-methoxy-4-nitrobenzoic acid
Description
2-Chloro-5-methoxy-4-nitrobenzoic acid (CAS: 22098-20-0, MDL: MFCD01859896) is a substituted benzoic acid derivative featuring a chloro group at position 2, a methoxy group at position 5, and a nitro group at position 2. Its molecular formula is C₈H₆ClNO₅, with a molecular weight of 231.59 g/mol . This compound is likely utilized in pharmaceutical and agrochemical research as a building block for synthesizing more complex molecules, given the reactivity of its functional groups (e.g., nitro reduction, nucleophilic substitution at the chloro position) .
Properties
IUPAC Name |
2-chloro-5-methoxy-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMMHUJTCVSTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-4-nitrobenzoic acid typically involves the nitration of 2-Chloro-5-methoxybenzoic acid. The process includes the following steps:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-4-nitrobenzoic acid undergoes several types of chemical reactions, including:
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Catalysts: Palladium, sulfuric acid.
Major Products
Reduction: 2-Chloro-5-methoxy-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 2-Chloro-5-methoxy-4-nitrobenzoate.
Scientific Research Applications
Organic Synthesis
2-Chloro-5-methoxy-4-nitrobenzoic acid serves as an important intermediate in organic synthesis. It is utilized to produce various derivatives that have applications in medicinal chemistry and agrochemicals.
Synthesis of Pharmaceutical Compounds
The compound is often used in the synthesis of biologically active molecules. For instance, it can be transformed into various amides and esters that exhibit antimicrobial and anti-inflammatory properties. A notable example includes its use in synthesizing anti-cancer agents through coupling reactions with amines or alcohols.
Reactions and Derivatives
The compound can undergo several chemical transformations:
- Esterification : Reacting with alcohols to form esters, which are useful in drug formulation.
- Amidation : Coupling with amines to create amides, enhancing biological activity .
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For example, certain synthesized derivatives have been tested against various bacterial strains, demonstrating efficacy comparable to existing antibiotics.
Anti-inflammatory Properties
Research indicates that some derivatives exhibit anti-inflammatory effects, making them potential candidates for the development of new anti-inflammatory drugs. The mechanism often involves the inhibition of specific pathways related to inflammation .
Material Science
In material science, this compound is utilized in the development of polymers and coatings due to its ability to enhance material properties such as thermal stability and chemical resistance.
Polymerization
The compound can be incorporated into polymer backbones to create functionalized polymers that are useful in coatings and adhesives. Its incorporation improves the mechanical properties and thermal stability of the resulting materials.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Outcome/Benefit |
|---|---|---|
| Organic Synthesis | Intermediate for drug synthesis | Production of bioactive compounds |
| Pharmaceuticals | Synthesis of anti-cancer agents | Enhanced therapeutic efficacy |
| Biological Research | Antimicrobial testing | Efficacy against bacterial strains |
| Material Science | Polymer additives | Improved thermal stability |
| Anti-inflammatory Drugs | Development of new anti-inflammatory agents | Potential for reduced side effects |
Case Study 1: Antimicrobial Derivative Development
A study conducted by researchers at a leading pharmaceutical institute demonstrated that a series of esters derived from this compound exhibited potent activity against Staphylococcus aureus. The study highlighted the structure-activity relationship, showing how modifications to the side chain influenced antimicrobial efficacy.
Case Study 2: Polymer Coatings
In a collaborative research project between academia and industry, this compound was used to synthesize a new class of polymer coatings that showed enhanced resistance to solvents and high temperatures. The resulting materials were applied in aerospace applications, demonstrating superior performance compared to traditional coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4-nitrobenzoic acid depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The chloro and methoxy groups influence the compound’s reactivity and interactions with other molecules. The carboxylic acid group allows for esterification and amide formation, making the compound versatile in synthetic chemistry .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Nitro Group Position: The nitro group at position 4 in the target compound (vs.
- Methoxy vs. Methyl : The methoxy group (electron-donating) at position 5 in the target compound may reduce electrophilicity compared to the methyl group in 2-chloro-4-methyl-5-nitrobenzoic acid, affecting reactivity in nucleophilic aromatic substitution .
Halogen Substitution
- Chloro vs.
Functional Group Diversity
Thermal Stability
- The higher melting point of 2-chloro-5-nitrobenzoic acid (215–217°C) compared to the target compound (data unavailable) suggests stronger intermolecular forces, possibly due to fewer steric hindrances from substituents .
Biological Activity
2-Chloro-5-methoxy-4-nitrobenzoic acid (C_10H_8ClNO_4) is a compound of interest due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its biological activity, including its degradation pathways, potential therapeutic applications, and associated case studies.
This compound is characterized by a nitro group and a methoxy group attached to a benzoic acid structure. Its molecular formula is C_10H_8ClNO_4, and it possesses a molecular weight of approximately 243.63 g/mol. The compound's structure allows for various interactions within biological systems, influencing its activity.
Microbial Degradation
Recent studies have highlighted the ability of certain bacteria to degrade this compound. For instance, research on Cupriavidus sp. strain CNP-8 indicates that this bacterium can utilize the compound as a sole source of carbon and nitrogen. The degradation process involves several steps:
- Initial Reduction : The compound is reduced to form intermediates such as 2-chloro-5-hydroxylaminophenol.
- Ring Cleavage : Enzymatic action leads to the cleavage of the aromatic ring, facilitating further breakdown into simpler compounds.
- Final Metabolites : The degradation pathway ultimately produces tricarboxylic acid cycle intermediates, which are essential for microbial metabolism.
The degradation kinetics reveal that the strain can completely degrade 0.3 mM of the compound in approximately 36 hours, with maximum degradation rates observed at lower concentrations due to toxicity at higher levels .
Pharmacological Potential
The pharmacological implications of this compound have been explored in various studies:
- Antiviral and Anticancer Activity : Similar compounds have shown promise as anti-viral and anti-cancer agents. For example, 2-chloro-4-nitrobenzoic acid has been investigated for its potential in treating immunodeficiency diseases due to its ability to inhibit viral replication .
- Co-crystal Formation : Research has demonstrated the formation of co-crystals with nicotinamide, enhancing the thermal stability and potentially improving the bioavailability of the active pharmaceutical ingredients .
Case Study 1: Microbial Utilization
A study involving Acinetobacter sp. RKJ12 demonstrated that this strain could utilize this compound effectively as a carbon source. The metabolic pathway involved monooxygenase and dioxygenase activities leading to the formation of salicylic acid and catechol, which are further metabolized through the TCA cycle .
Case Study 2: Antiviral Applications
In another investigation, derivatives of nitrobenzoic acids were tested for their antiviral properties against various pathogens. The findings suggested that modifications in the nitro group significantly affected antiviral efficacy, positioning compounds like this compound as candidates for further development .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
